(5E)-5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
Description
(5E)-5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazinane ring substituted with chlorophenyl and methylphenyl groups, making it a subject of interest for researchers due to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1-(4-methylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-2-8-14(9-3-11)22-17(24)15(16(23)21-18(22)25)10-20-13-6-4-12(19)5-7-13/h2-10,24H,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIOFYUYTZAXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the final diazinane compound. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated control systems for maintaining reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazinane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the diazinane ring, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
(5E)-5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (5E)-5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-Methoxyphenethylamine: A compound used in the synthesis of other organic molecules and known for its biological activities.
Cetylpyridinium Chloride and Domiphen Bromide: Structurally similar compounds used in various applications, including as antimicrobial agents.
Uniqueness
(5E)-5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern on the diazinane ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
